1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
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Overview
Description
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea typically involves the reaction of 4-methoxyaniline with an appropriate isocyanate to form the urea linkage. The azetidinone ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)18-17(22)19-15-11-20(16(15)21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNIFBKEDVLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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